![molecular formula C13H16ClN3OS B1308204 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 156867-74-2](/img/structure/B1308204.png)
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of amino-triazole with various aldehydes or acyl chlorides. In the first study, a triazole-thione compound is synthesized by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde . Similarly, another study reports the synthesis of a triazole-thione derivative by reacting 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride . These reactions typically result in the formation of compounds with potential biological activities, as indicated by the testing for anti-inflammatory and molluscicidal activities in the second study .
Molecular Structure Analysis
The crystal structures of the synthesized compounds reveal that they crystallize in the triclinic system with specific space groups. The compound from the first study crystallizes in space group P1, with dihedral angles between the triazole ring and the benzene ring indicating the degree of planarity or torsion within the molecule . The third study also describes a compound crystallizing in the triclinic system, space group P1, with dihedral angles between the triazole ring and the substituted benzene rings . These angles are crucial as they can influence the molecular interactions and stability of the crystal structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitution reactions where the amino group of the triazole reacts with an electrophile such as an aldehyde or acyl chloride. The formation of these compounds can lead to various biological activities, which are often explored in subsequent biological assays .
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds, such as melting points, solubility, and crystal density, are determined through X-ray crystallography and other analytical techniques. The crystal density and molecular weight are reported, which are important for understanding the compound's behavior in different environments . The chemical properties, such as reactivity and stability, can be inferred from the molecular structure and the presence of functional groups capable of forming hydrogen bonds and other supramolecular interactions, which stabilize the crystal structure .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is involved in the synthesis of various heterocyclic compounds. For example, in a study by Nikpour and Motamedi (2015), methylation of similar triazole-thiols led to unexpected derivatives, showcasing the complex chemistry of such compounds.
Biological and Pharmacological Activities
- A series of molecules bearing functional groups similar to the queried compound were synthesized to study their antibiotic effect against bacteria and lipoxygenase activity (Rasool et al., 2016). This indicates potential biomedical applications of derivatives of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol.
- Similarly, El Shehry, Abu‐Hashem, and El-Telbani (2010) investigated the anti-inflammatory and molluscicidal activities of fused and non-fused 1,2,4-triazole derivatives with (2,4-dichlorophenoxy) moiety, suggesting potential uses in pest control and inflammation treatment.
Safety and Hazards
properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-4-17-11(15-16-13(17)19)7-18-10-5-8(2)12(14)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMALVBJLYOZCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC(=C(C(=C2)C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397660 |
Source
|
Record name | 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
156867-74-2 |
Source
|
Record name | 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156867-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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